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Compound Name:
1-(Pyridin-3-yl)ethanamine

dihydrochloride

Cat. No.: B1370924 Get Quote

An In-Depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride for Drug

Development Professionals

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(Pyridin-3-yl)ethanamine
dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and

drug discovery. This guide is structured to provide researchers, scientists, and drug

development professionals with the foundational knowledge, practical methodologies, and

critical insights required to effectively utilize this compound in their research endeavors.

Core Identity and Physicochemical Properties
1-(Pyridin-3-yl)ethanamine dihydrochloride is a salt form of the parent amine, which

enhances its stability and aqueous solubility, making it more amenable for handling,

formulation, and biological screening. The core structure consists of a pyridine ring substituted

at the 3-position with an ethanamine group.

The presence of the nitrogen atom in the pyridine ring significantly influences the molecule's

electronic properties and its ability to engage in hydrogen bonding, a critical interaction in drug-

receptor binding.[1][2] This feature makes the pyridine scaffold a privileged structure in

medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2]
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Table 1: Key Identifiers and Physicochemical Properties

Property Value Source

IUPAC Name
1-(Pyridin-3-yl)ethan-1-amine

dihydrochloride
ChemScene[3]

CAS Number 1159823-02-5 ChemScene[3]

Molecular Formula C₇H₁₂Cl₂N₂ ChemScene[3]

Molecular Weight 195.09 g/mol ChemScene[3]

Canonical SMILES CC(C1=CN=CC=C1)N.Cl.Cl ChemScene[3]

Chirality
Chiral, exists as (R) and (S)

enantiomers
PubChem, BLDpharm[4][5]

Storage 2-8°C, Inert atmosphere BLD Pharm[6]

Synthesis and Manufacturing Overview
While specific, proprietary synthesis routes may vary between manufacturers, a general and

logical synthetic approach to the parent amine, 1-(pyridin-3-yl)ethanamine, involves the

reductive amination of 3-acetylpyridine. This common and robust method in organic chemistry

provides a reliable pathway to the target amine. The subsequent conversion to the

dihydrochloride salt is a standard acid-base reaction.

Causality in Synthesis:

Reductive Amination: This is a preferred route due to the commercial availability of the

starting material, 3-acetylpyridine. The reaction typically proceeds via an imine intermediate,

which is then reduced in situ to the desired amine. The choice of reducing agent (e.g.,

sodium borohydride, catalytic hydrogenation) can influence yield and purity.

Salt Formation: The parent amine is an oil or low-melting solid. Converting it to the

dihydrochloride salt serves two primary purposes:

Purification: Crystallization of the salt is an effective method for removing impurities.
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Stability & Handling: The resulting crystalline solid is generally more stable, non-volatile,

and easier to handle and weigh accurately than the free base.

Diagram 1: Generalized Synthetic Workflow
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Caption: Generalized workflow for the synthesis of 1-(Pyridin-3-yl)ethanamine
dihydrochloride.
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The 1-(pyridin-3-yl)ethanamine scaffold is a valuable building block for constructing compound

libraries for high-throughput screening. Its structural features are pertinent to several

therapeutic areas.

Scaffold for Kinase Inhibitors: The pyridine ring can mimic the adenine region of ATP and

form key hydrogen bonds in the hinge region of many protein kinases. The ethanamine side

chain provides a vector for introducing substituents that can target solvent-exposed regions,

enhancing potency and selectivity.

GPCR Ligands: The basic nitrogen of the amine and the aromatic pyridine ring are common

pharmacophoric elements for G-protein coupled receptor (GPCR) ligands. Derivatization of

the amine can lead to potent and selective agonists or antagonists.

Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active

drugs.[2] Its polarity and ability to modulate pKa can be tuned to optimize blood-brain barrier

penetration.

The pyridine ring system is one of the most extensively used heterocycles in drug design,

leading to numerous therapeutic agents for conditions ranging from cancer to tuberculosis.[1]

The versatility of this scaffold ensures its continued relevance in the development of novel

pharmaceuticals.[1]

Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any

chemical building block used in drug development. The following are self-validating, step-by-

step protocols based on standard industry practices for a compound of this class.

Identity Confirmation via NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information

about the molecular structure by probing the magnetic fields around atomic nuclei. ¹H and ¹³C

NMR are used to confirm the carbon-hydrogen framework and overall structure.

Step-by-Step Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11528346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8520849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8520849/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Accurately weigh 5-10 mg of 1-(Pyridin-3-yl)ethanamine
dihydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆).

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include aromatic

protons from the pyridine ring, a quartet for the methine (CH) proton, and a doublet for the

methyl (CH₃) protons. The amine protons may be broad or exchange with D₂O.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect signals for the four distinct

aromatic carbons, the methine carbon, and the methyl carbon.

Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Compare the chemical

shifts (δ) in both spectra to predicted values or reference spectra to confirm the molecular

structure.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning

between a stationary phase and a mobile phase. Purity is determined by calculating the area

percentage of the main peak relative to the total area of all peaks detected.

Step-by-Step Protocol:

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a

compatible solvent (e.g., water/methanol) at a concentration of ~1 mg/mL. Create a dilution

for analysis at ~0.1 mg/mL.

Chromatographic Conditions (Example):

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5%

B and re-equilibrate.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Injection Volume: 10 µL.

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area

percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result should meet

the required specification (e.g., >97%).

Diagram 2: HPLC-UV Analytical Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Sample
(~0.1 mg/mL)

Inject 10 µL into HPLC System

Separation on C18 Column
(Gradient Elution)

UV Detection
(254 nm / 280 nm)

Data Acquisition
(Chromatogram)

Peak Integration & Analysis

Purity Report
(Area %)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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